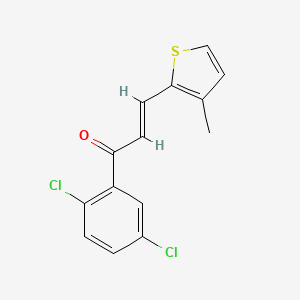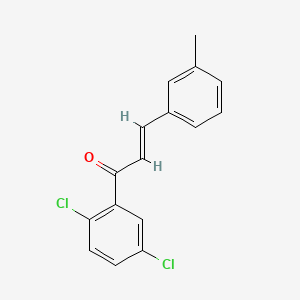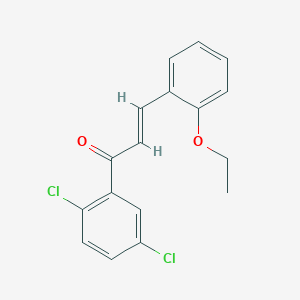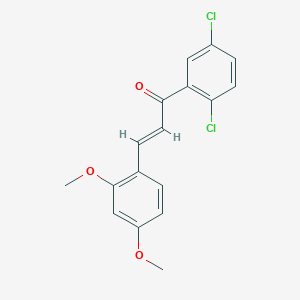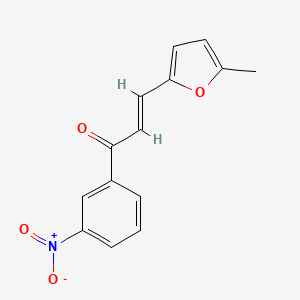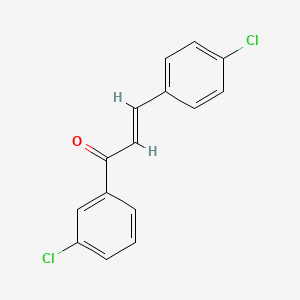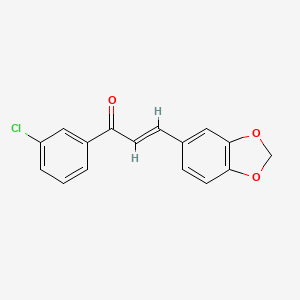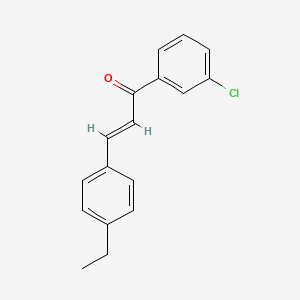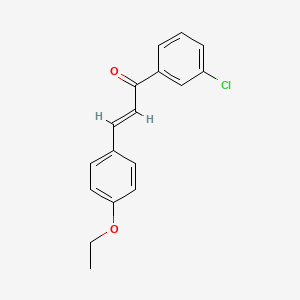
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is a synthetic compound, commonly referred to as ‘3-chloro-4-ethoxy-phenyl-prop-2-en-1-one’ (CEPPO). It is a relatively new compound, first reported in the literature in 2019. CEPPO has been investigated for its potential applications in a variety of scientific fields, including synthetic chemistry, organic chemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In organic chemistry, it has been used as a starting material in the synthesis of novel compounds and in the synthesis of heterocyclic compounds. In pharmacology, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been investigated for its potential to act as an anti-inflammatory, anti-cancer and anti-diabetic agent. It has also been studied for its potential to be used as a therapeutic agent in the treatment of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one acts as an agonist of the PPAR-γ receptor, which is involved in the regulation of inflammation, glucose metabolism, and lipid metabolism. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been shown to modulate the expression of genes involved in the regulation of inflammatory responses, such as TNF-α and IL-1β. In addition, (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has been shown to reduce the levels of glucose and cholesterol in the blood, suggesting its potential use as a therapeutic agent for diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one in laboratory experiments include its low cost and easy synthesis. In addition, its anti-inflammatory, anti-cancer, and anti-diabetic properties make it an attractive candidate for further research. However, the mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is still not fully understood, and its effects on humans are still unknown. Therefore, further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
The potential future directions for (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one research include further investigation of its mechanism of action and its effects on humans. In addition, further research is needed to explore its potential applications in the treatment of diabetes, cancer, and other metabolic disorders. Furthermore, research into the potential synergistic effects of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one with other compounds should be explored. Finally, studies into the potential toxicity of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one should be conducted in order to ensure its safe use in humans.
Synthesemethoden
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is synthesized through a two-step process. The first step involves the reaction of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base, such as potassium carbonate, to form a Schiff base. This Schiff base is then reduced to (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one using a reducing agent, such as sodium borohydride. The reaction is carried out in an aqueous solution at a temperature of 60°C for about 4 hours.
Eigenschaften
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDLAVOCCZJPL-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

